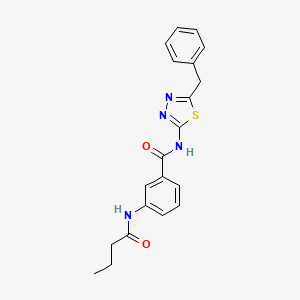![molecular formula C13H15N3O3S B11171928 4-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171928.png)
4-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methoxymethyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through a reaction with methoxymethyl chloride in the presence of a base.
Formation of the Benzamide: The final step involves coupling the thiadiazole derivative with 4-ethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a thiol or other reduced forms.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor . PTP1B is a key negative regulator of insulin signaling, making this compound a promising candidate for the treatment of type 2 diabetes mellitus and obesity. Additionally, its unique structure allows for exploration in material science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through inhibition of protein tyrosine phosphatase 1B (PTP1B). By binding to the active site of PTP1B, it prevents the dephosphorylation of insulin receptor substrates, thereby enhancing insulin signaling pathways. This leads to improved glucose uptake and metabolism, making it a potential therapeutic agent for metabolic disorders .
Comparison with Similar Compounds
- 2-ethoxy-4-(methoxymethyl)benzamide
- 2-ethoxy-5-(methoxymethyl)benzamide
Comparison: While these similar compounds also exhibit PTP1B inhibitory activity, 4-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique thiadiazole ring, which may confer additional stability and specificity in binding to PTP1B. This structural difference can result in variations in potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
4-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C13H15N3O3S/c1-3-19-10-6-4-9(5-7-10)12(17)14-13-16-15-11(20-13)8-18-2/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
InChI Key |
KFZYORHXXRBCHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B11171846.png)
![2-methoxy-4-(methylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171848.png)

![2,4,6-trimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B11171856.png)




![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B11171890.png)

![1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B11171917.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide](/img/structure/B11171934.png)

